
4-(2,4-二甲氧基苯甲酰)喹啉
描述
“4-(2,4-Dimethoxybenzoyl)quinoline” is a chemical compound with the molecular formula C18H15NO3 . It is a derivative of quinoline, a class of organic compounds known for their various applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest for many chemists. Various methods have been developed over the years, including name reactions such as Skraup, Doebner–von Miller, Friedlander, Ptzinger, Conrad–Limpach, and Combes syntheses . A recent paper highlights 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives .Molecular Structure Analysis
The molecular structure of “4-(2,4-Dimethoxybenzoyl)quinoline” consists of a quinoline core with a 2,4-dimethoxybenzoyl group attached . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions. For instance, a recent review article discusses green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .科学研究应用
生物分子连接的荧光特性:6,7-二甲氧基-4-三氟甲基-喹啉的 2-氨基取代衍生物表现出高度的荧光特性。这些分子可以连接到生物分子和生物聚合物,使其在生化研究中很有用。它们显示出与 pH 无关的特性和大的斯托克斯位移,尽管量子产率较低 (Stadlbauer 等,2009)。
新型衍生物的合成:已经开发出一种新的 9,10-二甲氧基苯并[6,7]氧杂菲并[3,4-b]喹啉-13(6H)-酮及其衍生物的合成方法。该方法涉及分子内弗里德尔-克拉夫茨酰基化反应,提供良好的产率和环保的工艺,这有利于创建基于喹啉的氮杂杂环库 (Yang 等,2013)。
抗结核活性:某些 4-苯胺喹啉和 4-苯胺喹唑啉,包括 6,7-二甲氧基衍生物,已被识别为结核分枝杆菌 (Mtb) 的新型抑制剂。这些化合物具有高效力和对 Mtb 抑制至关重要的关键结构特征,突出了它们在开发抗结核药物中的潜力 (Asquith 等,2019)。
癌症研究中的细胞毒活性:与 4-二甲氨基亚甲基-6-甲基-4H-吡喃并[4,3-b]喹啉-1,3-二酮相关的苯并[b][1,6]萘啶的甲酰胺衍生物已显示出对各种癌细胞系的有效细胞毒活性。这表明它们在癌症治疗中的潜在用途 (Deady 等,2003)。
驱虫特性:在位置 5-8 处具有取代基的芳基喹啉,包括 2,4-二甲氧基衍生物,已被发现对耐药线虫具有显着的驱虫特性。这为对抗家畜中的寄生虫感染提供了一种新方法 (Rossiter 等,2005)。
PDGF 受体自磷酸化的抑制剂:喹啉和喹唑啉衍生物,包括 6,7-二甲氧基-4-喹啉基,已被研究为血小板衍生生长因子 (PDGF) 受体自磷酸化的抑制剂。这项研究突出了它们作为再狭窄治疗的治疗剂的潜力 (Furuta 等,2006)。
近红外发射异配铱配合物:源自苯并[g]喹喔啉的异配阳离子铱配合物,包括 6-甲氧基衍生物,已被合成用于体外治疗诊断光动力疗法应用。这些配合物表现出近红外发射,使其成为癌症治疗的潜在剂 (Wang 等,2017)。
安全和危害
While specific safety and hazard information for “4-(2,4-Dimethoxybenzoyl)quinoline” was not found in the search results, it’s important to note that safety data sheets for related compounds, such as quinoline, indicate that these compounds may be toxic if swallowed or in contact with skin, and may cause skin and eye irritation .
未来方向
The development of synthetic methods for making quinoline derivatives continuously attracts the interest of organic and medicinal chemists . This suggests that future research may continue to explore new synthesis methods and potential applications for “4-(2,4-Dimethoxybenzoyl)quinoline” and related compounds.
属性
IUPAC Name |
(2,4-dimethoxyphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-12-7-8-15(17(11-12)22-2)18(20)14-9-10-19-16-6-4-3-5-13(14)16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBVSALULYQQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxybenzoyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)
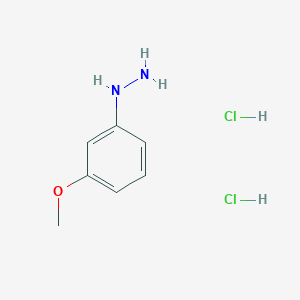
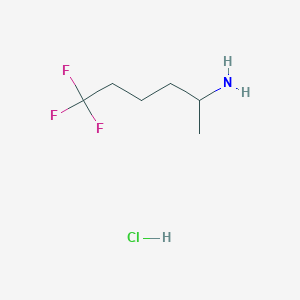
![3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1433535.png)
![[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433538.png)
![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)
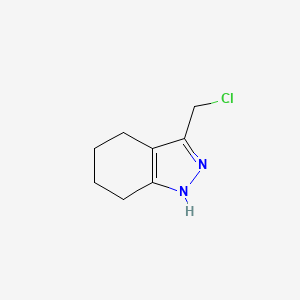
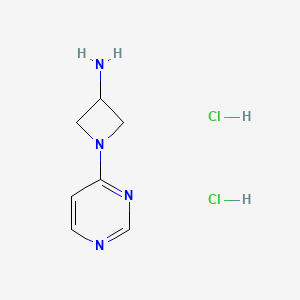
![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)
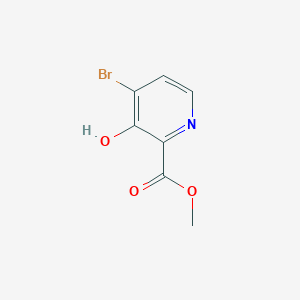
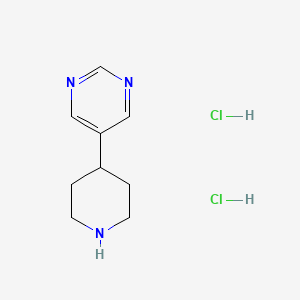
![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)
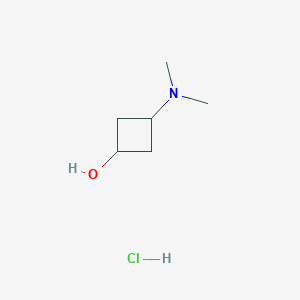
![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)